(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

説明

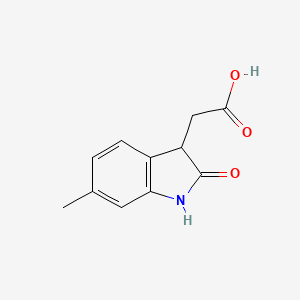

(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 959241-55-5) is a synthetic derivative of oxindole-3-acetic acid (OA), a naturally occurring compound found in plants and animals. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . Structurally, it features a 6-methyl substituent on the indole ring and a 2-oxo-2,3-dihydro-1H-indole core fused to an acetic acid moiety.

特性

IUPAC Name |

2-(6-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-2-3-7-8(5-10(13)14)11(15)12-9(7)4-6/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDSTULRLHTHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672519 | |

| Record name | (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959241-55-5 | |

| Record name | (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₁NO₃

CAS Number: 959241-55-5

Molecular Weight: 205.21 g/mol

Structure: The compound features an indole core with a methyl and a carboxymethyl substituent, contributing to its unique biological properties.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to modulate pathways involved in neurodegeneration, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis by inhibiting pro-apoptotic factors and enhancing antioxidant defenses .

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions suggest potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

3. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties by inducing apoptosis in various cancer cell lines. The compound's mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins, leading to reduced cell viability in cancerous cells .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound selectively inhibits certain enzymes involved in inflammatory processes, such as LOX, which is crucial in the biosynthesis of leukotrienes .

- Regulation of Gene Expression: It modulates the expression of genes associated with inflammation and apoptosis, influencing cellular responses to stressors .

Case Studies

- Neuroprotection in Animal Models:

- Anticancer Efficacy:

Data Summary

科学的研究の応用

Pharmaceutical Development

This compound is increasingly recognized for its potential in developing novel pharmaceuticals. Key applications include:

- Neurological Disorders : Research indicates that (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid may exhibit neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems could lead to new therapeutic strategies .

- Anti-inflammatory Agents : Initial studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial for developing drugs aimed at inflammatory diseases .

Biochemical Research

In biochemical studies, this compound serves several critical roles:

- Metabolic Pathways : The compound is utilized in research examining metabolic pathways and enzyme interactions. Understanding these pathways can provide insights into various health conditions and disease mechanisms .

- Enzyme Inhibition Studies : Its structural characteristics allow researchers to investigate its effects on specific enzymes, contributing to the broader understanding of enzyme kinetics and inhibition mechanisms .

Natural Product Synthesis

This compound acts as a building block in organic synthesis:

- Synthesis of Therapeutic Agents : It is employed in synthesizing natural products that have therapeutic potential. By modifying its structure or utilizing it as a precursor, researchers can create new compounds with enhanced biological activity .

Analytical Chemistry

The compound also finds applications in analytical chemistry:

- Reference Material : It is used as a standard reference material in various analytical methods. This application aids in the calibration and validation of techniques such as chromatography and mass spectrometry, ensuring accurate measurement of other compounds .

Material Science

In material science, this compound is noted for its unique properties:

- Development of Advanced Materials : Its chemical characteristics make it suitable for creating advanced materials, including polymers and coatings that require specific functionalities for enhanced performance in industrial applications .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid , highlighting differences in substituents, molecular properties, and applications:

Key Differences and Research Findings

Structural Modifications and Physicochemical Properties Substituent Effects: The position of substituents (e.g., methyl, fluoro, methoxy) significantly alters lipophilicity and hydrogen-bonding capacity. Retention Times: Chromatographic studies (e.g., LC-MS) show that (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid elutes at 16.8 minutes, while analogs like (6-Methyl-...) may exhibit slight variations due to methyl group interactions with stationary phases .

Synthetic Routes

- (6-Methyl-...) is synthesized via acetylation of oxindole precursors using acetic anhydride and pyridine, followed by purification via silica gel chromatography (70% yield) .

- Hydroxy-substituted analogs (e.g., 3-hydroxy derivatives) are prepared via microwave-assisted reactions with malonic acid and isatin derivatives, achieving yields up to 80% .

- Fluoro and methoxy analogs require halogenation or alkoxylation at specific indole positions, often using boron trifluoride or methoxy-indole precursors .

Biological and Pharmacological Activities 5-HT Receptor Agonism: The parent compound (2-Oxo-...) acts as a serotonin receptor agonist, while methyl or fluoro substitutions may enhance selectivity for specific receptor subtypes . Antiglaucoma Potential: (5-Methoxy-...) and (1-Benzyl-3-hydroxy-5-methoxy-...) show intraocular pressure-lowering effects in preclinical models, attributed to prostaglandin analog activity . Metabolic Roles: (6-Methyl-...) and related compounds are detected in fecal metabolomes of cancer patients, suggesting roles in microbial-host interactions .

Commercial Availability

準備方法

Knoevenagel Condensation Approach

A widely reported method for synthesizing 2-oxoindoline derivatives involves the Knoevenagel condensation of isatins with cyanoacetic acid or its esters, followed by reduction and decarboxylation steps to yield (2-oxoindolin-3-yl)acetic acid derivatives.

- Isatin Derivatives Preparation: Starting from substituted aniline precursors, isatins bearing a 6-methyl substituent can be synthesized via the Sandmeyer reaction.

- Condensation: The isatin is condensed with cyanoacetic acid in the presence of a base such as triethylamine, forming intermediate adducts.

- Reduction and Decarboxylation: These intermediates undergo reduction of the double bond and decarboxylation to afford the desired 2-oxoindolin-3-yl acetic acid derivatives.

This approach has been successfully applied to synthesize various substituted 2,3-dihydroindole derivatives with neuroprotective and antioxidant properties, which are structurally related to this compound.

Alkylation of 3-Indole Glyoxylic Acid Esters

Another route involves the alkylation of methyl 2-(1H-indol-3-yl)-2-oxoacetate derivatives:

- Starting Material: Methyl 2-(1H-indol-3-yl)-2-oxoacetate, which can be prepared or obtained commercially.

- Alkylation: Treatment with sodium hydride (NaH) in anhydrous DMF at low temperature (0 °C), followed by addition of methyl iodide (CH3I), introduces the methyl group at the nitrogen or the 6-position depending on the substrate.

- Workup and Purification: The reaction mixture is quenched with ice water, extracted with ethyl acetate, washed, dried, and purified by flash chromatography.

Reported yields for similar methylated indole derivatives range from 33% to over 90%, depending on reaction conditions and substrates.

Oxidation and Cyclization

The formation of the 2-oxo-2,3-dihydroindole core can also be achieved by oxidation of indole derivatives, followed by cyclization. For example:

- Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to convert indoles to indolinones.

- Cyclization: Intramolecular cyclization under acidic or thermal conditions to form the 2-oxoindoline ring.

This method is often coupled with subsequent functionalization to introduce the acetic acid side chain at the 3-position.

Representative Reaction Conditions and Yields

Detailed Research Findings

Knoevenagel Condensation and Subsequent Steps: Research shows that the condensation of substituted isatins with cyanoacetic acid esters under base catalysis is a reliable method for preparing 2-oxoindolin-3-yl derivatives. Reduction of the double bond and decarboxylation are crucial to obtain the acetic acid moiety at the 3-position. The methyl substituent at the 6-position can be introduced early in the isatin synthesis or by selective alkylation.

Alkylation Reactions: Sodium hydride-mediated alkylation of methyl 2-(1H-indol-3-yl)-2-oxoacetate derivatives in DMF provides a high-yielding route to methylated analogs. The reaction is sensitive to temperature and stoichiometry of reagents, with careful quenching and extraction steps essential for purity.

Oxidation and Ring Closure: Oxidative methods to form the 2-oxoindoline core are well documented, with various oxidants employed depending on substrate sensitivity. Cyclization to the lactam ring can be achieved under reflux or acidic conditions, often yielding the desired indolinone scaffold in good purity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Knoevenagel Condensation + Reduction | Isatin derivatives, cyanoacetic acid, triethylamine, reducing agents | Versatile for various substitutions; good yields | Multi-step; requires purification |

| Alkylation of Indole Glyoxylic Esters | NaH, CH3I, DMF, low temperature | High yield; direct methylation | Sensitive to moisture; requires inert atmosphere |

| Oxidation and Cyclization | KMnO4, CrO3, acidic or thermal conditions | Direct formation of indolinone core | Potential over-oxidation; harsh conditions |

Q & A

Synthesis and Purification

Q: What laboratory methods are recommended for synthesizing and purifying (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid? A: A common approach involves cyclization and functionalization of indole precursors. For structurally related compounds, refluxing with sodium acetate in acetic acid (3–5 hours) facilitates condensation, followed by filtration and recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate the product . For stability, avoid prolonged exposure to light or moisture.

| Example Reaction Parameters |

|---|

| Reflux time: 3–5 hours |

| Solvent: Acetic acid |

| Catalyst: Sodium acetate |

| Purification: Recrystallization (DMF/AcOH) |

Structural Characterization

Q: Which spectroscopic and computational techniques validate the structure and electronic properties of this compound? A:

- FT-IR/Raman : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxo group, indole N-H vibrations at ~3400 cm⁻¹) .

- NMR : H NMR signals for the methyl group (δ ~2.4 ppm) and dihydroindole protons (δ ~3.0–4.0 ppm) .

- DFT Studies : Predict molecular geometry, vibrational modes, and electrostatic potential surfaces to corroborate experimental data .

Safety and Handling

Q: What safety protocols are critical when handling this compound? A:

- Personal Protective Equipment (PPE) : Wear fire-retardant clothing, nitrile gloves, and eye protection. Use respiratory masks if aerosolization is possible .

- Fire Safety : Employ CO₂ or dry chemical extinguishers; avoid water if reactive .

- Storage : Keep in airtight containers, protected from light, at temperatures below 25°C .

Reactivity and Stability

Q: How do the oxo and methyl substituents influence reactivity? A:

- Oxo Group : Enhances electrophilicity at the 2-position, enabling nucleophilic substitution or condensation reactions (e.g., with amines or hydrazines) .

- Methyl Group : Steric effects may slow reactions at the 6-position but stabilize intermediates via hyperconjugation .

- Stability : Susceptible to oxidation under strong acidic/alkaline conditions; monitor pH during reactions .

Comparative Analysis with Analogs

Q: How do this compound’s properties compare to other indole-3-yl acetic acid derivatives? A:

| Property | This Compound | Indole-3-acetic Acid | 6-Methoxy Analog |

|---|---|---|---|

| Solubility (Polar Solvents) | Moderate | High | Low |

| Reactivity at C3 | High (oxo group) | Moderate | Low (methoxy) |

| Bioactivity | Potential enzyme inhibition | Plant hormone | Anticandidate |

Data inferred from structural analogs in , and 13.

Data Contradictions

Q: How can researchers resolve discrepancies in reported spectroscopic or reactivity data? A:

- Multi-Technique Validation : Combine FT-IR, NMR, and mass spectrometry to cross-verify spectral assignments .

- Computational Validation : Use DFT to simulate spectra and compare with experimental results, adjusting for solvent effects .

- Replicate Conditions : Ensure reaction parameters (e.g., temperature, solvent purity) match literature protocols to minimize variability .

Advanced Mechanistic Studies

Q: What methodologies explore reaction mechanisms involving this compound? A:

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-determining steps in substitution reactions .

- HPLC-MS Monitoring : Track intermediate formation using gradients (e.g., 0.1% TFA in water/acetonitrile) at 1.0 mL/min flow rate .

- Electrochemical Analysis : Cyclic voltammetry reveals redox behavior, particularly for the oxo and indole moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。